MALONONITRILE, (m-CHLOROPHENYL)-
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Overview
Description
2-(3-chlorophenyl)propanedinitrile is an organic compound with the molecular formula C9H5ClN2 It is characterized by the presence of a chlorophenyl group attached to a propanedinitrile moiety
Preparation Methods
The synthesis of 2-(3-chlorophenyl)propanedinitrile can be achieved through several methods. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-(3-chlorophenyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-chlorophenyl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3-chlorophenyl)propanedinitrile can be compared with other similar compounds such as:
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): Both compounds contain a chlorophenyl group and nitrile functionalities, but CCCP is known for its role as an uncoupler of oxidative phosphorylation.
Malononitrile: This compound is a simpler nitrile with two cyano groups and is used as a building block in organic synthesis.
The uniqueness of 2-(3-chlorophenyl)propanedinitrile lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
99726-59-7 |
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Molecular Formula |
C9H5ClN2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2-(3-chlorophenyl)propanedinitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8H |
InChI Key |
JJHRSCACPOITCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C#N |
Origin of Product |
United States |
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